4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide
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Overview
Description
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is a chemical compound known for its unique properties and applications in various fields. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly referred to as TEMPO, which is a stable free radical. This compound is characterized by the presence of a trimethylammonium group and an iodide ion, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide typically involves the following steps:
Formation of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): This is achieved by oxidizing 2,2,6,6-tetramethylpiperidine with an appropriate oxidizing agent such as sodium hypochlorite (NaClO) in the presence of a catalytic amount of sodium bromide (NaBr).
Quaternization: The TEMPO is then reacted with methyl iodide (CH3I) to introduce the trimethylammonium group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding hydroxylamine derivative under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) and sodium bromide (NaBr) are commonly used reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles, including halides and alkoxides, can be used.
Major Products
Oxidation: Aldehydes and ketones are the major products formed.
Reduction: The corresponding hydroxylamine derivative is produced.
Substitution: The product depends on the nucleophile used in the reaction.
Scientific Research Applications
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide involves its ability to act as a stable free radical. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This property allows it to catalyze oxidation reactions efficiently. The trimethylammonium group enhances its solubility in aqueous media, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): The parent compound, known for its stability and catalytic properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A derivative with a hydroxyl group, used in similar applications.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative with an acetamido group, offering different reactivity.
Uniqueness
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is unique due to the presence of the trimethylammonium group and iodide ion, which enhance its solubility and reactivity in aqueous media. This makes it particularly useful in applications where water solubility is crucial .
Properties
CAS No. |
64525-01-5 |
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Molecular Formula |
C12H27IN2O |
Molecular Weight |
342.26 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C12H27N2O.HI/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10,15H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
BYKRTQPWTXTCDZ-UHFFFAOYSA-M |
SMILES |
CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[I-] |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)[N+](C)(C)C)C.[I-] |
Origin of Product |
United States |
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